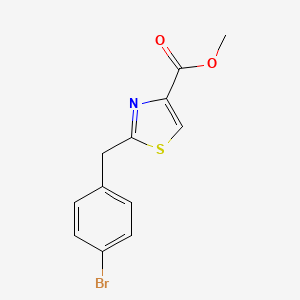

Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate

描述

Background and Significance of Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate

This compound occupies a prominent position within the broader family of thiazole derivatives, compounds that have demonstrated remarkable diversity in their biological activities and synthetic applications. The significance of this particular compound stems from its unique structural composition, which combines the well-established pharmacophoric properties of thiazole rings with the enhanced reactivity conferred by the bromobenzyl substituent. Thiazole derivatives have historically been recognized for their extensive range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable scaffolds in medicinal chemistry research and drug development programs.

The presence of the bromine atom at the para-position of the benzyl group significantly influences the compound's electronic properties and chemical reactivity. This halogen substitution enhances the molecule's ability to participate in various chemical transformations, including nucleophilic substitution reactions and cross-coupling processes, thereby expanding its utility as a synthetic intermediate. Furthermore, the carboxylate ester functionality provides additional opportunities for chemical modification, allowing researchers to systematically explore structure-activity relationships and optimize biological activity profiles.

Research investigations have revealed that this compound can be synthesized through multiple synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and practical implementation. The most commonly employed synthesis route involves the initial formation of the thiazole ring through condensation reactions, followed by subsequent functionalization to introduce the bromobenzyl substituent and ester functionality. This synthetic accessibility, combined with the compound's structural versatility, has positioned it as an important building block in contemporary organic synthesis and pharmaceutical research.

The compound's biological activity profile has attracted significant attention from researchers investigating novel therapeutic agents. Preliminary studies have suggested that this compound exhibits notable antimicrobial properties, potentially through mechanisms involving enzyme inhibition and cellular pathway modulation. Additionally, the compound has shown promise in anticancer research, where its ability to interact with cellular targets may contribute to cytotoxic effects against malignant cell lines. These findings have stimulated further research into the compound's mechanism of action and potential therapeutic applications.

Objectives and Scope of the Research

The primary objective of current research initiatives involving this compound centers on elucidating the comprehensive structure-activity relationships that govern its biological activity and synthetic utility. Researchers aim to establish detailed correlations between the compound's molecular structure and its observed biological effects, thereby facilitating the rational design of more potent and selective derivatives. This objective encompasses both fundamental studies of the compound's intrinsic properties and applied research directed toward specific therapeutic applications.

A significant component of the research scope involves the systematic investigation of synthetic methodologies for preparing this compound and its structural analogs. Current studies focus on optimizing reaction conditions to maximize yield and purity while minimizing the formation of undesired byproducts. These investigations include exploring alternative synthetic routes, evaluating different catalytic systems, and developing scalable processes suitable for larger-scale preparation. The research also encompasses mechanistic studies aimed at understanding the fundamental chemical transformations involved in the compound's synthesis and subsequent chemical modifications.

The biological evaluation of this compound represents another crucial aspect of the research scope. Current investigations aim to comprehensively characterize the compound's antimicrobial activity against diverse bacterial and fungal strains, with particular emphasis on understanding the molecular mechanisms underlying these effects. Researchers are employing advanced biochemical techniques to identify specific cellular targets and elucidate the pathways through which the compound exerts its biological activity. This work includes comparative studies with established antimicrobial agents to assess the compound's relative potency and selectivity.

Table 1: Molecular Properties of this compound

The scope of current research also extends to investigating the compound's potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Studies are underway to evaluate the compound's cytotoxic activity against various cancer cell lines, with the goal of identifying specific tumor types that may be particularly sensitive to treatment with thiazole-based compounds. These investigations include both in vitro studies using cultured cell lines and preliminary in vivo studies using appropriate animal models to assess efficacy and toxicity profiles.

属性

IUPAC Name |

methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXRPIIADRQZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695910 | |

| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-50-5 | |

| Record name | Methyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview:

The most straightforward approach involves the condensation of 4-bromobenzyl bromide with thiazole-4-carboxylic acid , followed by esterification to yield the target compound.

Step-by-step Procedure:

- Step 1:

React 4-bromobenzyl bromide with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Reaction Conditions:

Reflux at temperatures around 80-120°C for 12-24 hours to facilitate nucleophilic substitution, where the bromide reacts with the carboxylic acid derivative to form the benzyl-thiazole intermediate.Step 2:

The resulting intermediate undergoes esterification with methanol under acidic catalysis (e.g., hydrochloric acid or p-toluenesulfonic acid ) to produce methyl ester .Step 3:

Purify the product via column chromatography or recrystallization to obtain Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate .

Reaction Scheme:

4-bromobenzyl bromide + thiazole-4-carboxylic acid → (via nucleophilic substitution) → benzyl-thiazole intermediate → esterification with methanol → this compound

Notes:

- The reaction efficiency depends on the molar ratios, temperature, and solvent choice.

- The use of phase transfer catalysts can enhance yields.

Cyclization Approach via Thiazole Ring Formation

Reaction Overview:

This method involves synthesizing the thiazole ring in situ from suitable precursors, followed by attachment of the 4-bromobenzyl group.

Step-by-step Procedure:

Step 1:

React α-bromo ketones with thiourea in ethanol or acetic acid to generate thiazole derivatives via cyclization.Step 2:

Introduce the 4-bromobenzyl group by nucleophilic substitution using 4-bromobenzyl halides on the thiazole ring, often facilitated by base or catalytic conditions.Step 3:

The esterification step is performed by treating the intermediate with methanol and catalytic acid to form the methyl ester.

Reaction Scheme:

α-bromo ketone + thiourea → cyclization → thiazole core → substitution with 4-bromobenzyl halide → esterification → this compound

Notes:

- This route allows for structural diversity and functional group modifications.

Literature-Backed Synthesis Pathways

Research Findings:

A recent study detailed the synthesis of thiazole derivatives via reaction of thiazole-4-carboxylic acid with 4-bromobenzyl bromide in DMF with potassium carbonate as a base, followed by esterification with methanol under reflux conditions, confirming this as a reliable route (see).

The synthesis of related thiazole esters often employs thiourea derivatives reacting with α-haloketones or carboxylic acids , followed by cyclization and substitution steps, which are adaptable to the target molecule.

Reaction conditions such as temperature (around 80-120°C), solvent choice (DMF, DMSO), and base (K₂CO₃, NaH) are critical for optimizing yield and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 4-bromobenzyl bromide + thiazole-4-carboxylic acid | K₂CO₃ or NaH | DMF or DMSO | Reflux 80-120°C, 12-24h | Simple, high yield | Requires pure reagents |

| Cyclization & Substitution | α-bromo ketone + thiourea + 4-bromobenzyl halide | Base, acid catalysts | Ethanol, acetic acid | Reflux 80-110°C | Structural diversity | Multi-step process |

| Literature-based Esterification | Thiazole derivative + methyl alcohol | Acid catalyst | Methanol | Reflux 60-80°C | Efficient ester formation | Possible side reactions |

化学反应分析

Types of Reactions

Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Various substituted thiazole derivatives.

Oxidation Products: Oxidized thiazole compounds.

Reduction Products: Reduced thiazole derivatives.

Hydrolysis Products: Thiazole-4-carboxylic acid.

科学研究应用

Medicinal Chemistry Applications

Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising activity against various biological targets, particularly in cancer research.

- Anticancer Activity : Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. For example, a study demonstrated that certain thiazole derivatives increased intracellular concentrations of chemotherapeutic agents like paclitaxel in drug-resistant cell lines, thus reversing drug resistance effectively .

- Mechanism of Action : The mechanism involves interaction with P-glycoprotein (P-gp), a key efflux transporter that contributes to multidrug resistance in cancer cells. Compounds similar to this compound have been shown to stimulate ATPase activity in P-gp, enhancing the efficacy of co-administered drugs .

Case Study: P-glycoprotein Modulation

A specific study synthesized analogs based on thiazole scaffolds and tested their ability to modulate P-gp activity. The lead compound demonstrated a significant reduction in tumor volume in vivo without apparent side effects, indicating its potential as a therapeutic agent .

Agrochemical Applications

The compound is also recognized for its applications in agrochemistry, particularly as a pesticide or herbicide.

- Pesticidal Activity : Thiazole derivatives have been evaluated for their effectiveness against various pests. This compound has shown significant insecticidal properties, making it a candidate for further development into commercial pest control products .

- Plant Growth Regulation : Some studies suggest that thiazole compounds can influence plant growth and development, potentially serving as growth regulators or bio-stimulants in agricultural practices .

作用机制

The mechanism of action of Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is primarily related to its ability to interact with biological targets through its thiazole ring and bromobenzyl group. These interactions can modulate various molecular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Substituent Effects on Electronic and Structural Properties

The electronic properties of thiazole derivatives are highly dependent on substituents. For example:

- Methyl 2-amino-5-benzylthiazole-4-carboxylate (): The amino group at the 2-position increases electron density, enhancing interactions with biological targets like Mycobacterium tuberculosis (MIC = 0.06 mg/ml).

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (): The nitro group reduces the HOMO-LUMO gap (4.1 eV vs. 5.2 eV in non-conjugated analogues), increasing reactivity. The bromobenzyl group in the target compound likely exerts a similar but less pronounced effect compared to the nitro substituent .

Table 1: Electronic Properties of Selected Thiazole Derivatives

| Compound | Substituent | HOMO-LUMO Gap (eV) | Key Feature |

|---|---|---|---|

| Target Compound | 4-Bromobenzyl | N/A | Electron-withdrawing Br |

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] | Nitrobenzylidene hydrazine | 4.1 | Enhanced conjugation |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Amino, Benzyl | N/A | Electron-donating amino group |

Antimicrobial and Antitubercular Activity

- Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate (): Fluorine's electronegativity may improve membrane permeability, though specific activity data is unavailable.

Anticancer Activity

- AVX420 (Methyl 2-(2-(4-heptyloxy)-phenoxy)-acetyl)thiazole-4-carboxylate) (): Shows IC₅₀ = 8.5 µM in hematological cancers. The extended alkoxy chain in AVX420 improves target binding compared to the bromobenzyl group, which may prioritize different biological pathways .

Physicochemical and Structural Comparisons

- Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate (): The 4-bromophenyl group (vs. Molecular weight = 313.17 g/mol, similar to the target compound .

- Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate (): Fluorine's smaller atomic radius compared to bromine may reduce steric hindrance, favoring enzyme binding .

Table 3: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituent | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~313 (estimated) | Bromine | Low (lipophilic) |

| Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate | 251.24 | Fluorine | Moderate |

| Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate | 313.17 | Bromine | Low |

生物活性

Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is a thiazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and neuroprotective agent. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 300.14 g/mol

The thiazole ring structure contributes to the compound's unique chemical properties, allowing it to interact with various biological targets.

Target Interactions

Thiazole derivatives like this compound are known to interact with multiple biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It can stimulate or block receptors in biological systems, affecting cellular signaling pathways.

- Antioxidant Activity : Thiazoles often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Effects : Demonstrated activity against various bacterial and fungal strains.

- Anticancer Properties : Shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

- Neuroprotective Effects : Potential to protect neuronal cells from damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Activity

- A study evaluated the efficacy of this compound against several microbial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Anticancer Efficacy

- In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma). The IC values were reported at concentrations significantly lower than standard chemotherapeutic agents, indicating a promising lead for further development.

-

Neuroprotective Studies

- Research involving neuronal cell cultures showed that this compound could mitigate oxidative stress-induced damage. This suggests its potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility characteristics:

- Solubility : Slightly soluble in water; soluble in alcohol and ether.

- Metabolism : Likely undergoes hepatic metabolism with potential bioactive metabolites contributing to its therapeutic effects.

常见问题

Q. What are the recommended synthetic routes for Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate?

A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing a substituted benzaldehyde precursor with a thiazole-containing intermediate (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative routes for similar thiazole esters utilize thiourea and bromoacetate derivatives under basic conditions . Optimization of reaction time and stoichiometry is critical to minimize side products.

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing high-resolution data on bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR spectroscopy : To verify aromatic proton environments and substituent positions.

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values) .

Q. What physicochemical properties are critical for its drug-likeness?

Key parameters derived from computational and experimental studies include:

Advanced Research Questions

Q. How does the 4-bromobenzyl substituent influence biological activity compared to other analogs?

The bromine atom enhances electron-withdrawing effects, potentially improving target binding via halogen bonding. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate analogs with halogens (e.g., Br, Cl) show nanomolar MIC values against Mycobacterium tuberculosis H37Rv (e.g., 0.06 µg/ml), while non-halogenated analogs are less potent . Advanced structure-activity relationship (SAR) studies should compare substituent electronegativity, steric effects, and π-π stacking potential using molecular docking or QSAR models.

Q. How can contradictions between in vitro and enzymatic assay data be resolved?

A reported analog, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, inhibited mtFabH (IC50 = 2.43 µM) but lacked whole-cell anti-TB activity, suggesting poor cellular uptake or off-target effects . To resolve such discrepancies:

- Perform membrane permeability assays (e.g., PAMPA or Caco-2 models).

- Use proteomic profiling to identify unintended targets.

- Optimize logP and TPSA to enhance cellular uptake while retaining target affinity.

Q. What methodologies are suitable for studying its inhibition of pro-inflammatory enzymes like GIVA cPLA2?

Thiazole derivatives (e.g., methyl 2-(2-(4-octylphenoxy)-acetyl)thiazole-4-carboxylate) inhibit GIVA cPLA2 via mixed micelle assays (XI(50) = 0.011 mole fraction) and vesicle-based assays (IC50 = 300 nM) . Key steps include:

- Enzyme purification : Recombinant GIVA cPLA2 expressed in E. coli.

- Activity assays : Monitor arachidonic acid release using radiolabeled substrates or fluorogenic probes.

- Cellular validation : Measure prostaglandin E2 (PGE2) levels in macrophages.

Q. How can crystallographic data improve the design of derivatives?

Crystal structures reveal binding modes and conformational flexibility. For example, methyl 2-benzyl-4-hydroxy-1,1-dioxo-benzothiazine-3-carboxylate derivatives show intramolecular hydrogen bonding between the thiazole ring and carboxylate group, stabilizing the bioactive conformation . Use SHELXD for phase determination and refine with SHELXL to guide substituent modifications .

Q. What are the risks associated with handling this compound in the lab?

While specific safety data for this compound are limited, structurally similar thiazoles exhibit:

- Acute toxicity (Category 4 for oral/dermal/inhalation routes).

- Irritation risks (eyes, skin, respiratory system) .

Recommended precautions: - Use PPE (gloves, goggles, fume hood).

- Store under nitrogen at 2–8°C to prevent degradation .

Data Contradiction Analysis

Q. Why might a compound show high in vitro potency but fail in cellular assays?

Case study: A thiazole carboxylate analog inhibited mtFabH but not M. tuberculosis growth due to:

- Efflux pump activity : Overexpression of bacterial transporters like MmpL3.

- Metabolic instability : Ester hydrolysis in culture media.

Resolution : - Synthesize hydrolytically stable analogs (e.g., replace methyl ester with amide).

- Use efflux pump inhibitors (e.g., verapamil) in combination assays .

Methodological Best Practices

- Synthetic Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Crystallization : Use slow evaporation of dichloromethane/methanol mixtures for high-quality crystals .

- Biological Assays : Include positive controls (e.g., isoniazid for anti-TB assays) and validate with dose-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。